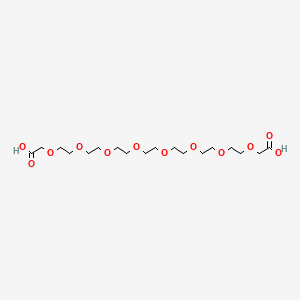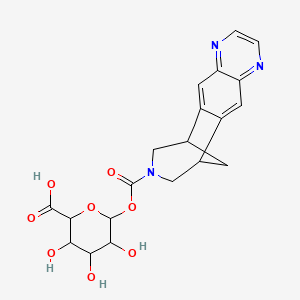
19-Normethandriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 19-Normethandriol typically involves the reduction of 19-norandrostene-3,17-dione. This process can be carried out using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually performed in an organic solvent like tetrahydrofuran or ethanol, and the temperature is maintained at a low level to ensure the selective reduction of the ketone groups to hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available steroid precursors. The process includes steps such as oxidation, reduction, and purification to obtain the final product with high purity. The use of advanced techniques like chromatography and crystallization is common to achieve the desired quality of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form more saturated derivatives. Reducing agents like sodium borohydride are typically used.
Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups such as halogens or esters. Reagents like thionyl chloride or acetic anhydride are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at low temperatures.
Substitution: Thionyl chloride in dichloromethane under reflux conditions.
Major Products Formed:
Oxidation: 19-Norandrostene-3,17-dione.
Reduction: this compound derivatives with additional hydrogen atoms.
Substitution: Halogenated or esterified derivatives of this compound.
科学研究应用
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential use in hormone replacement therapy and treatment of muscle wasting diseases.
Industry: Utilized in the production of performance-enhancing drugs and supplements.
作用机制
The mechanism of action of 19-Normethandriol involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound activates specific genes that promote protein synthesis and muscle growth. The molecular targets include androgen receptors in muscle tissues, leading to increased nitrogen retention and muscle mass. The pathways involved are similar to those of other anabolic steroids, with a focus on enhancing anabolic processes while minimizing androgenic effects.
相似化合物的比较
Nandrolone: A closely related compound with similar anabolic properties but different pharmacokinetics.
Methandriol: Another anabolic steroid with a similar structure but different functional groups.
Testosterone: The primary male sex hormone with both anabolic and androgenic effects.
Uniqueness of 19-Normethandriol: this compound is unique due to its specific structural modifications that enhance its anabolic properties while reducing androgenic effects. This makes it a valuable compound for research and potential therapeutic applications, especially in conditions requiring muscle growth and maintenance.
属性
IUPAC Name |
(3S,8R,10R,13S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15?,16+,17?,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOZVXGMIXPBOU-OCJRQEJBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4=CCC3C1CCC2(C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3[C@H]4CC[C@@H](CC4=CC[C@H]3C1CC[C@]2(C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(3R,4S,5S,6S)-4,5-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1141119.png)
![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)



![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one](/img/structure/B1141125.png)
![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)







